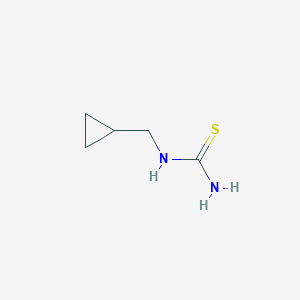

N-Cyclopropylmethylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropylmethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c6-5(8)7-3-4-1-2-4/h4H,1-3H2,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJTYNJTDMRWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383629 | |

| Record name | N-Cyclopropylmethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618913-44-3 | |

| Record name | N-Cyclopropylmethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopropylmethyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Cyclopropylmethylthiourea and Analogous Compounds

Established Synthetic Pathways for N-Cyclopropylmethylthiourea

The synthesis of N-monosubstituted thioureas like this compound is typically achieved through well-established and straightforward chemical reactions. The most common pathway involves the reaction of an amine with a source of thiocyanate (B1210189) or an isothiocyanate.

One primary method is the reaction of cyclopropylmethylamine with an acyl isothiocyanate, which is often generated in situ. A general representation of this approach involves the condensation of an acid chloride with a thiocyanate salt (such as ammonium (B1175870) or potassium thiocyanate) in a suitable solvent like acetone (B3395972) to form an acyl isothiocyanate. This intermediate then readily reacts with a primary amine, in this case, cyclopropylmethylamine, via nucleophilic addition to yield the N-acylthiourea derivative. mdpi.com Subsequent hydrolysis can yield the target this compound.

A more direct and widely used route is the reaction between cyclopropylmethyl isothiocyanate and ammonia. The isothiocyanate group (–N=C=S) is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of ammonia. This reaction is typically efficient and forms the thiourea (B124793) backbone in a single step.

Another established method involves the reaction of dithiocarbamates, which are formed from an amine and carbon disulfide. For instance, reacting cyclopropylmethylamine with carbon disulfide in the presence of a base would form a dithiocarbamate (B8719985) salt, which can then be treated with an aminating agent or undergo further transformation to produce the thiourea. A simple condensation of amines and carbon disulfide in an aqueous basic medium is an efficient method for synthesizing substituted thioureas. conicet.gov.ar

These foundational methods are valued for their reliability and simplicity, providing robust access to the this compound scaffold.

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry seeks to improve efficiency, diversity, and stereocontrol. For this compound derivatives, this translates to advanced strategies that allow for the creation of complex analogues, often with specific biological activities or catalytic properties in mind. nih.govcardiff.ac.uk

The functional versatility of thioureas stems from the ease with which substituents on both nitrogen atoms can be varied. The design of novel N-substituted scaffolds is a cornerstone of medicinal and materials chemistry. mdpi.com This is generally achieved by reacting a diverse array of primary or secondary amines with a selected isothiocyanate, or vice-versa. acs.org For example, to create analogues of this compound, one could react cyclopropylmethyl isothiocyanate with various substituted anilines, heterocyclic amines, or other aliphatic amines to generate a library of N,N'-disubstituted thioureas. rsc.org

The synthesis of N-acyl thiourea derivatives represents another significant class of scaffolds. These are typically prepared by the reaction of an amine with an acyl isothiocyanate, which is formed from the corresponding acid chloride and a thiocyanate salt. mdpi.comconicet.gov.ar This approach introduces a carbonyl group adjacent to the thiourea moiety, which can significantly influence the molecule's electronic properties and coordination chemistry.

| Reactant 1 | Reactant 2 | Resulting Scaffold Type | Reference |

| Cyclopropylmethylamine | Aryl Isothiocyanate | N-Aryl-N'-(cyclopropylmethyl)thiourea | rsc.org |

| Cyclopropylmethyl Isothiocyanate | Heterocyclic Amine | N-(Cyclopropylmethyl)-N'-(heterocyclyl)thiourea | mdpi.com |

| Benzoyl Chloride + KSCN | Cyclopropylmethylamine | N-Benzoyl-N'-(cyclopropylmethyl)thiourea | conicet.gov.ar |

| Cyclopropylmethylamine | Carbon Disulfide (CS₂) | Symmetrical or Unsymmetrical Thioureas | conicet.gov.arorganic-chemistry.org |

Thioureas are valuable intermediates for the synthesis of various nitrogen and sulfur-containing heterocycles. mdpi.comnih.gov A notable transformation is the conversion of 1,3-disubstituted thioureas into 1,5-disubstituted tetrazoles. This reaction typically proceeds via an oxidative desulfurization-cyclization process. mdpi.com The thiourea derivative is treated with an azide (B81097) source, such as sodium azide, in the presence of a desulfurizing agent like mercury(II) chloride or mercury(II) oxide. The mercury salt facilitates the removal of the sulfur atom, allowing for the intramolecular cyclization with the azide to form the stable five-membered tetrazole ring. mdpi.com This method provides a direct synthetic link from the thiourea scaffold to the tetrazole scaffold, which is a recognized bioisostere for carboxylic acids in medicinal chemistry. acs.orgekb.eg The [2+3] cycloaddition of azides to nitriles is a fundamental method for forming tetrazoles. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are powerful tools for generating chemical diversity efficiently. tcichemicals.com The synthesis of thioureas is well-suited to MCR strategies. A prominent example is the three-component reaction of an amine, an isocyanide, and elemental sulfur. nih.govresearchgate.net This atom-economic reaction proceeds efficiently under mild conditions to produce thioureas in excellent yields. organic-chemistry.org

A significant advancement in this area is the use of an aqueous polysulfide solution, which allows the reaction to be performed under homogeneous and mild conditions, often in water, making the process more environmentally friendly. nih.govnih.gov The product often crystallizes directly from the reaction mixture, simplifying purification. nih.gov By varying the amine and isocyanide components, a vast library of structurally diverse thiourea derivatives can be rapidly assembled.

| Component 1 | Component 2 | Component 3 | Key Feature | Reference |

| Isocyanide | Amine | Elemental Sulfur | Atom-economic, often catalyst-free | organic-chemistry.org |

| Isocyanide | Amine | Aqueous Polysulfide | Chromatography-free, works in water | nih.govresearchgate.net |

| N-heteroaryl halide | Thiourea | Alkyl bromide | Base- and solvent-free synthesis of thioethers | sioc-journal.cn |

The demand for enantiomerically pure compounds, particularly in pharmacology and organocatalysis, has driven the development of stereoselective synthetic methods. mdpi.com Chiral thiourea derivatives are highly effective as organocatalysts, primarily due to their ability to act as dual hydrogen-bond donors. researchgate.net

The synthesis of chiral thiourea analogs can be achieved through several strategies:

Use of Chiral Starting Materials : The most direct method is to react a chiral amine or a chiral isothiocyanate. For instance, reacting an enantiomerically pure amine, such as (S)-(-)-1-phenylethylamine, with an isothiocyanate yields a chiral thiourea derivative. acs.org

Asymmetric Catalysis : While less common for the direct synthesis of the thiourea backbone itself, chiral catalysts can be used in subsequent transformations of a thiourea-containing molecule. More frequently, the chiral thioureas created are themselves used as catalysts for other asymmetric reactions, such as Michael additions or aldol (B89426) reactions. mdpi.comresearchgate.net

The synthesis of monoterpene-fused 2-imino-1,3-thiazines, for example, begins with the preparation of chiral thiourea adducts from stereochemically defined 1,3-amino alcohols derived from natural terpenes like α-pinene. mdpi.com This highlights the use of the chiral pool to introduce stereocenters into thiourea derivatives.

Multi-Component Reactions for Structural Diversity

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The formation of this compound and its derivatives proceeds through well-understood mechanistic pathways.

For the most common synthetic route—the reaction of an amine with an isothiocyanate—the mechanism is a straightforward nucleophilic addition . The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic central carbon atom of the isothiocyanate group (–N=C=S). This forms a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable, neutral thiourea product.

The heterocyclic derivatization to form tetrazoles from thioureas also has a proposed mechanism. It involves the initial coordination of the thiourea's sulfur atom to a desulfurizing agent (e.g., Hg²⁺). This activation facilitates the nucleophilic attack of the azide anion (N₃⁻) at the thiocarbonyl carbon, followed by the expulsion of the metal sulfide. The resulting intermediate then undergoes an intramolecular cyclization, consistent with a formal [3+2] cycloaddition, to form the aromatic tetrazole ring, releasing a molecule of amine. mdpi.comacs.org

Mechanistic studies, sometimes on analogous nitrogen-containing compounds, reveal the complexity of these transformations. For example, studies on N-nitrosodimethylamine (NDMA) formation, although in a different context, highlight how intermediates like hydrazines can be formed from amines and subsequently oxidized. nih.govnih.gov These investigations underscore the importance of reaction intermediates and the role of oxidants or other reagents in determining the final product structure. researchgate.net

Catalytic Approaches in Thiourea Synthesis and Functionalization

The synthesis of thiourea derivatives, including this compound, has significantly benefited from the development of catalytic methodologies. These approaches offer advantages such as milder reaction conditions, improved efficiency, and greater functional group tolerance compared to classical stoichiometric methods. Catalysis in this context can be broadly categorized into methods for the formation of the thiourea core and methods for the subsequent functionalization of the pre-formed thiourea molecule.

Catalytic Synthesis of the Thiourea Moiety

Catalysts play a crucial role in activating substrates for the formation of the C=S bond characteristic of thioureas. Various catalytic systems, including metal catalysts and photoredox catalysts, have been developed to facilitate this transformation, often using carbon disulfide (CS₂) or its surrogates as the thiocarbonyl source.

One effective method involves the use of a zinc catalyst for the synthesis of both symmetrical and unsymmetrical thioureas from amines and CS₂ or thiocarbonyldiimidazole (TCDI). tandfonline.com This approach is noted for its simplicity, cost-effectiveness, and good to excellent yields under modest reaction conditions. tandfonline.com The reaction proceeds by treating primary aliphatic or aromatic amines with the thiocarbonyl source in the presence of a catalytic amount of zinc metal. tandfonline.com

Another modern approach employs photoredox catalysis. sioc-journal.cn In this method, visible light is used to initiate a single electron transfer process. The reaction between an amine and CS₂ generates a dithiocarbamate intermediate, which, under photoredox catalysis, forms a thiyl radical. Dimerization of this radical leads to a reactive disulfide, which then reacts with another amine molecule to yield the final thiourea product. sioc-journal.cn This technique is distinguished by its mild conditions and simple operation. sioc-journal.cn

The following table summarizes representative examples of zinc-catalyzed synthesis of thiourea derivatives from primary amines and carbon disulfide, illustrating the general applicability of the method for compounds analogous to this compound.

Table 1: Zinc-Catalyzed Synthesis of Symmetrical Thioureas

| Entry | Primary Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Octylamine | 1,3-Dioctylthiourea | 95 |

| 2 | Benzylamine | 1,3-Dibenzylthiourea | 92 |

| 3 | Aniline | 1,3-Diphenylthiourea | 89 |

| 4 | 4-Chloroaniline | 1,3-Bis(4-chlorophenyl)thiourea | 85 |

Data sourced from a study on zinc-catalyzed thiourea synthesis. The reactions were typically carried out in THF at room temperature using Zn as the catalyst and CS₂ as the sulfur source. tandfonline.com

Catalytic Functionalization of Thioureas

Beyond their synthesis, thioureas can serve as substrates in catalytic reactions to introduce further molecular complexity. Transition-metal catalysis has been particularly effective for the functionalization of the thiourea scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been adapted for thioureas. nih.gov In these reactions, the thiourea is desulfurized in situ to form a palladium-carbene intermediate. This reactive species can then couple with a boronic acid to form C-C bonds, effectively transforming the thiourea into a substituted amidinium salt. nih.gov This strategy highlights the dual role of a silver salt, which acts as both a desulfurating agent and an oxidant to facilitate the Pd(II)/Pd(0)/Pd(II) catalytic cycle. nih.gov

Furthermore, thioureas can act as ligands in transition-metal catalysis. The sulfur atom exhibits strong coordinating properties, enabling the formation of stable complexes with metals like palladium. nih.govresearchgate.net For example, palladium-thiourea complexes have been prepared and utilized as phosphine-free catalysts in Heck reactions. researchgate.net In some cases, thioureas are used as precursors for the synthesis of N-heterocyclic carbene (NHC) complexes through desulfurization, which are then used in various catalytic transformations. nih.gov

Organocatalysis also presents a powerful avenue for functionalization, where a chiral thiourea derivative itself acts as a catalyst. rsc.orgwikipedia.org These bifunctional organocatalysts can activate both a nucleophile and an electrophile through hydrogen bonding and Brønsted acid/base interactions, facilitating a wide range of asymmetric reactions. acs.orgjst.go.jp This includes Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations. jst.go.jpmostwiedzy.pl While this application uses thioureas as catalysts rather than substrates, the principles of activation via the thiourea moiety are fundamental to its reactivity and potential for being functionalized in other catalytic cycles. For instance, metal-organic macrocycles incorporating thiourea groups have been designed to catalyze Michael additions, demonstrating a heterogeneous catalytic approach where the thiourea group is essential for substrate activation through hydrogen bonding. rsc.org

Table 2: Catalytic Functionalization and Applications

| Reaction Type | Catalyst System | Substrate/Reagent 1 | Reagent 2 | Product Type | Ref. |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Ag₂CO₃ | N,N'-Dicyclohexylthiourea | Phenylboronic acid | Amidinium salt | nih.gov |

| Heck Reaction | Palladium-thiourea complex | Iodobenzene | Styrene | Stilbene | researchgate.net |

| Michael Addition | Ni(II)-Thiourea Macrocycle | β-Nitrostyrene | Nitroalkane | γ-Nitro carbonyl | rsc.org |

Advanced Spectroscopic and Structural Elucidation of N Cyclopropylmethylthiourea and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization.nih.govresearchgate.net

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules at the atomic level. numberanalytics.comchemistrystudent.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. numberanalytics.com

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra are the primary methods for the initial structural confirmation of N-Cyclopropylmethylthiourea.

The ¹H NMR spectrum reveals distinct signals for each type of proton in the molecule. The protons of the cyclopropyl (B3062369) ring typically appear as a complex multiplet in the upfield region. The methylene (B1212753) protons adjacent to the cyclopropyl group and the nitrogen atom also show a characteristic multiplet. The N-H protons of the thiourea (B124793) moiety often present as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing significantly downfield in the spectrum. The carbons of the cyclopropylmethyl group will have distinct chemical shifts, with the methylene carbon being influenced by the adjacent nitrogen atom. The carbons within the cyclopropyl ring will resonate at higher field strengths. slideshare.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH | ~0.8 - 1.2 (m) | ~5 - 15 |

| Cyclopropyl CH₂ | ~0.4 - 0.7 (m) | ~3 - 10 |

| N-CH₂ | ~3.2 - 3.6 (m) | ~45 - 55 |

| NH (Cyclopropylmethyl side) | ~6.5 - 7.5 (br s) | - |

| NH₂ | ~7.0 - 8.0 (br s) | - |

| C=S | - | ~180 - 190 |

| Note: These are approximate chemical shift ranges and can vary based on solvent and experimental conditions. "m" denotes a multiplet and "br s" denotes a broad singlet. |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY).ipb.ptwikipedia.org

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between the cyclopropyl methine proton and the adjacent cyclopropyl methylene protons, as well as between the N-CH₂ protons and the cyclopropyl methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. wikipedia.org It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the N-CH₂ proton signal will correlate with the N-CH₂ carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. wikipedia.org For a relatively small molecule like this compound, NOESY can provide conformational information by showing through-space interactions between protons on the cyclopropyl ring and the methylene group.

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in their solid form, including crystalline and amorphous states. numberanalytics.comacs.org For thiourea derivatives, ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding, which govern the packing in the solid state. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions, resulting in sharper spectral lines. numberanalytics.com Studies on related thiourea inclusion compounds have utilized ¹³C CP/MAS and deuterium (B1214612) NMR to investigate guest molecule motion and conformation within the thiourea host channels. acs.org

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies.ibm.commdpi.comresearchgate.netswinburne.edu.au

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to study conformational isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. spectroscopyonline.com The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. instanano.comlibretexts.orguc.edu

For this compound, key vibrational modes include:

N-H stretching: Typically observed as one or two bands in the region of 3200-3400 cm⁻¹. The position and shape of these bands can indicate the extent of hydrogen bonding.

C-H stretching: The aliphatic C-H stretches from the cyclopropyl and methylene groups appear just below 3000 cm⁻¹.

C=S stretching (Thioamide I band): This is a complex vibration and can be found in the region of 1300-1400 cm⁻¹.

C-N stretching (Thioamide II and III bands): These vibrations, coupled with N-H bending, appear in the fingerprint region and are characteristic of the thiourea moiety.

Interactive Data Table: Characteristic FT-IR Bands for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| N-H | Stretching | 3200 - 3400 | Medium-Strong |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=S | Stretching | 1300 - 1400 | Medium-Strong |

| C-N | Stretching | 1450 - 1550 | Medium-Strong |

| N-H | Bending | 1550 - 1650 | Medium |

| Note: These are general ranges and can be influenced by the physical state of the sample and intermolecular interactions. |

Raman Spectroscopy (including Surface-Enhanced Raman Scattering - SERS)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. nih.govplus.ac.at It is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com The Raman spectrum of this compound would also show characteristic bands for the N-H, C-H, C=S, and C-N vibrations.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto certain metal surfaces, such as silver or gold. researchgate.netmdpi.com SERS studies on thiourea and its derivatives have shown that the molecule typically coordinates to the metal surface through the sulfur atom. researchgate.netcapes.gov.br This interaction leads to significant shifts in the vibrational frequencies, particularly a downshift of the C=S stretching mode and an upshift of the C-N symmetric stretching mode. researchgate.net The appearance of a low-frequency band corresponding to the metal-sulfur vibration further supports this coordination. researchgate.net SERS can thus provide valuable information on the orientation and interaction of this compound with metallic surfaces.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z) after ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of a compound's elemental composition by measuring its molecular mass with extremely high accuracy, typically to four or more decimal places. hpst.czspectroscopyonline.com This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. spectroscopyonline.com For this compound, HRMS would be employed to verify its molecular formula, C₅H₁₀N₂S.

The technique ionizes the sample, often using methods like electrospray ionization (ESI), and then separates and detects the ions in a high-resolution analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument. rsc.orgmdpi.com The measured mass is then compared to the theoretical exact mass calculated from the masses of the most abundant isotopes of its constituent elements. A close match, typically within a few parts per million (ppm), confirms the elemental formula. hpst.cz

Table 1: Theoretical vs. Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₁₀N₂S |

| Nominal Mass | 130 Da |

| Theoretical Monoisotopic Mass | 130.0565 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 131.0639 |

| Typical Mass Accuracy | < 5 ppm |

This table presents the predicted high-resolution mass spectrometry data for this compound. The theoretical monoisotopic mass is calculated using the most abundant isotopes of carbon, hydrogen, nitrogen, and sulfur.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is utilized to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. core.ac.uk In an MS/MS experiment, the molecular ion (or a protonated adduct like [M+H]⁺) of this compound would be isolated in the first stage of the mass spectrometer. This precursor ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. core.ac.uk The resulting fragment ions are analyzed in the second stage of the mass spectrometer, producing a fragmentation pattern that serves as a molecular fingerprint.

The fragmentation of this compound is predicted to occur at its weakest bonds and lead to the formation of stable fragments. Key fragmentation pathways for N-alkylthioureas and cyclopropyl-containing compounds include α-cleavage next to the nitrogen atoms and ring-opening or cleavage of the cyclopropyl group. core.ac.uklibretexts.orgdocbrown.info

Predicted Fragmentation Pathways:

Loss of the cyclopropylmethyl radical: Cleavage of the N-CH₂ bond would result in a significant fragment.

Cleavage of the thiourea core: Fragmentation around the C=S group can lead to the loss of SH or CS.

Cyclopropyl ring fragmentation: The strained cyclopropane (B1198618) ring can undergo cleavage, leading to characteristic losses of ethylene (B1197577) (C₂H₄) or other small hydrocarbon fragments. mdpi.comnih.gov

Table 2: Predicted MS/MS Fragmentation of this compound ([C₅H₁₀N₂S+H]⁺, m/z 131.0639)

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

| 114.0372 | [C₄H₆N₂S]⁺ | Loss of NH₃ |

| 98.0423 | [C₄H₈NS]⁺ | Loss of CH₂N₂ |

| 75.9906 | [CH₂NS]⁺ | Cleavage of the N-C-N backbone |

| 56.0500 | [C₄H₆]⁺ | Loss of thiourea (H₂NCSNH₂) |

| 55.0547 | [C₄H₇]⁺ | Cyclopropylmethyl cation |

This table outlines the plausible fragment ions that would be observed in an MS/MS experiment of protonated this compound. The fragmentation pattern provides structural confirmation.

Electronic Spectroscopy for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption and emission of electromagnetic radiation in the ultraviolet, visible, and near-infrared regions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about electronic transitions within a molecule. For thiourea derivatives, the key chromophore is the thiocarbonyl group (C=S) within the N-C-S conjugated system. upsi.edu.my These compounds typically exhibit two main absorption bands in the UV region: a high-intensity band corresponding to a π→π* transition and a lower-intensity band at longer wavelengths corresponding to an n→π* transition. ukm.my

For this compound, the absorption spectrum is expected to be similar to other N-alkyl substituted thioureas. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent environment.

Table 3: Representative UV-Vis Absorption Data for N-Substituted Thioureas

| Compound Type | Typical λmax (π→π) (nm) | Typical ε (M⁻¹cm⁻¹) | Typical λmax (n→π) (nm) | Typical ε (M⁻¹cm⁻¹) |

| N-Alkylthiourea | 235 - 250 | 10,000 - 15,000 | 280 - 300 | 50 - 200 |

| N,N'-Dialkylthiourea | 240 - 260 | 12,000 - 20,000 | 290 - 310 | 100 - 300 |

This table provides typical UV-Vis absorption data for N-alkyl substituted thioureas, which serves as a predictive model for the spectral behavior of this compound. Data is based on general findings for this class of compounds. upsi.edu.myukm.my

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While simple unsubstituted thiourea shows weak fluorescence, many of its derivatives are known to be fluorescent, often exhibiting significant Stokes shifts (the difference between the absorption and emission maxima). nih.govlibretexts.org The fluorescence properties are highly sensitive to the molecular structure and the local environment, such as solvent polarity. nih.gov

The introduction of the cyclopropylmethyl group to the thiourea core could influence its photophysical properties. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter for characterizing the efficiency of the fluorescence process. For many thiourea derivatives, fluorescence is attributed to intramolecular charge transfer (ICT) states. nih.gov

Table 4: Predicted Photophysical Properties for this compound in Different Solvents

| Solvent | Predicted Excitation λex (nm) | Predicted Emission λem (nm) | Predicted Stokes Shift (nm) | Predicted Quantum Yield (Φf) |

| Hexane (Non-polar) | ~290 | ~350 | ~60 | Low |

| Acetonitrile (Polar aprotic) | ~295 | ~380 | ~85 | Moderate |

| Methanol (Polar protic) | ~295 | ~400 | ~105 | Moderate-High |

This table presents predicted fluorescence properties for this compound. The values are hypothetical and based on trends observed for other fluorescent thiourea derivatives, where increasing solvent polarity often leads to a red-shift in emission and changes in quantum yield. nih.govmdpi.com

Near-Infrared (NIR) Spectroscopy for Overtone and Combination Band Analysis

Near-Infrared (NIR) spectroscopy measures the absorption of light in the 800 to 2500 nm range. This region primarily contains overtone and combination bands of fundamental molecular vibrations, such as C-H, N-H, and O-H stretching. sci-hub.se While NIR bands are broader and have lower absorptivities than their fundamental counterparts in the mid-infrared, the technique is valuable for bulk sample analysis and for studying intermolecular interactions like hydrogen bonding. nih.govcore.ac.uk

For this compound, the N-H and C-H bonds are the most relevant for NIR analysis. The first overtone of the N-H stretching vibration is particularly sensitive to hydrogen bonding. In a non-polar solvent, a sharp band for the "free" N-H group would be observed, while in polar or concentrated solutions, a broader band at a longer wavelength would appear, indicating hydrogen-bonded N-H groups. haverford.edu

Table 5: Predicted NIR Absorption Bands for this compound

| Wavelength Range (nm) | Assignment | Vibrational Mode |

| 1450 - 1550 | N-H First Overtone | 2ν(N-H) |

| 1650 - 1750 | C-H First Overtone (Aliphatic) | 2ν(C-H) |

| 2000 - 2200 | N-H Combination Band | ν(N-H) + δ(N-H) |

| 2200 - 2400 | C-H Combination Band | ν(C-H) + δ(C-H) |

This table lists the expected Near-Infrared (NIR) absorption bands for the key functional groups in this compound. These bands, particularly the N-H overtone, are useful for analyzing intermolecular hydrogen bonding. sci-hub.senih.govhaverford.edu

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography stands as a definitive analytical method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise coordinates of atoms within a crystal lattice, enabling the detailed elucidation of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound like this compound.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining a precise molecular structure. The technique involves irradiating a single, high-quality crystal of the target compound with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots of varying intensities. By analyzing the geometric arrangement and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed. From this map, the positions of the individual atoms can be determined with high precision, leading to a complete structural model of the molecule.

Furthermore, the analysis would reveal the nature of intermolecular interactions that govern the packing of the molecules in the crystal lattice. Hydrogen bonds, typically involving the N-H protons of the thiourea group and the sulfur atom (N-H···S) or other acceptor atoms in neighboring molecules, would be identified and characterized. These interactions are crucial in dictating the supramolecular architecture of the compound in the solid state.

While specific crystallographic data for this compound is not publicly available in the reviewed literature, the table below illustrates the typical parameters that would be determined from a single-crystal X-ray diffraction study.

Interactive Data Table: Illustrative Crystallographic Data for a Thiourea Derivative

| Parameter | Description | Example Value (Illustrative) |

| Chemical Formula | The elemental composition of the molecule. | C5H10N2S |

| Formula Weight | The mass of one mole of the compound. | 130.21 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell edges. | a = 8.5, b = 10.2, c = 9.1 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 758.9 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) (g/cm³) | The theoretical density of the crystal. | 1.140 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.04 |

Polymorphism and Co-crystallization Studies (if applicable)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability, even though they are chemically identical. For a molecule like this compound, the flexibility of the cyclopropylmethyl group and the hydrogen bonding capabilities of the thiourea moiety could potentially allow for different packing arrangements in the solid state, leading to polymorphism. Investigating polymorphism is critical, particularly in the pharmaceutical and materials sciences, as the properties of the specific polymorph can significantly impact its behavior.

Co-crystallization is a technique where a target molecule and a co-former are crystallized together in a stoichiometric ratio to form a new crystalline solid. This approach is often used to modify the physicochemical properties of a compound. For this compound, co-crystallization studies could be employed to create novel solid forms with tailored properties by introducing a co-former that can interact with the thiourea group through hydrogen bonding.

As of the current literature review, no specific studies on the polymorphism or co-crystallization of this compound have been reported. However, the potential for such phenomena exists and would be a valuable area for future research to fully characterize the solid-state properties of this compound and its derivatives.

Supramolecular Chemistry and Non Covalent Interactions of N Cyclopropylmethylthiourea

Hydrogen Bonding Architectures and Networks

The thiourea (B124793) moiety, -NH-C(S)-NH-, is a powerful and directional hydrogen-bonding unit. It possesses two hydrogen bond donors (the N-H protons) and a primary hydrogen bond acceptor (the sulfur atom of the thiocarbonyl group). This functionality allows N-Cyclopropylmethylthiourea to form robust and predictable hydrogen-bonded assemblies.

In the solid state, N-substituted thioureas commonly form centrosymmetric dimers through a pair of N-H···S hydrogen bonds, creating a characteristic R²₂(8) graph set motif. wm.edu Beyond simple dimerization, these units can extend into one-, two-, or three-dimensional networks. wm.edu The specific architecture is influenced by the nature of the substituent on the nitrogen atom. conicet.gov.ar For this compound, the N-H protons are expected to readily engage in intermolecular N-H···S bonds, which are the dominant interactions stabilizing its supramolecular structures. mdpi.comresearchgate.net The cyclopropylmethyl group, while primarily non-polar, can also participate in weaker C-H···S or C-H···π interactions that further stabilize the crystal packing. rsc.org

Table 1: Predicted Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor Group | Acceptor Atom | Predicted Motif/Network |

| Strong Hydrogen Bond | N-H | S (of C=S) | Dimer formation (R²₂(8) motif), 1D chains, 2D sheets. wm.edu |

| Weak Hydrogen Bond | C-H (cyclopropyl/methyl) | S (of C=S) | Stabilization of primary H-bond networks. rsc.org |

Pi-Pi Stacking and Aromatic Interactions in Self-Assemblies

This compound lacks any aromatic rings. Consequently, it cannot participate in classical π-π stacking interactions, which are attractive, non-covalent forces between the π-electron systems of aromatic rings. nankai.edu.cn Such interactions are a significant driving force in the self-assembly of many organic molecules but are absent in the self-assembly of pure this compound. rsc.org

However, the molecule could engage in C-H···π interactions if co-crystallized or assembled with an aromatic guest molecule. In such a scenario, the C-H bonds of the cyclopropylmethyl group could interact with the electron-rich face of an aromatic ring. Furthermore, the thiocarbonyl group (C=S) possesses a π-system, but its interactions are more accurately classified as chalcogen bonding rather than traditional π-π stacking.

Halogen Bonding and Chalcogen Interactions in Crystal Engineering

The sulfur atom in this compound makes it a candidate for participating in chalcogen and halogen bonding, which are increasingly utilized in crystal engineering. acs.org

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. researchgate.net While this compound itself cannot act as a halogen bond donor, its sulfur and nitrogen atoms could act as halogen bond acceptors. If co-crystallized with a molecule containing an activated halogen atom (e.g., an iodoperfluoroalkane), a directed X···S or X···N (where X = Cl, Br, I) halogen bond could be formed, providing a powerful tool for designing multi-component crystals. acs.org

Table 2: Predicted Halogen and Chalcogen Interactions for this compound

| Interaction Type | Participating Atom in this compound | Role | Potential Interacting Partner |

| Chalcogen Bond | Sulfur (S) | Acceptor/Donor | Another thiourea molecule (S···S), Selenoureas (S···Se). rsc.orgresearchgate.net |

| Halogen Bond | Sulfur (S), Nitrogen (N) | Acceptor | Halogenated organic molecules (e.g., C₆F₅I). acs.org |

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures via non-covalent interactions. nih.gov For this compound, this process is expected to be driven primarily by the strong and directional N-H···S hydrogen bonds. mdpi.comresearchgate.net

The initial step would likely be the formation of hydrogen-bonded dimers. These primary structures can then act as building blocks, assembling into higher-order, or hierarchical, structures such as one-dimensional chains or two-dimensional sheets. wm.edunankai.edu.cn The final packing and dimensionality of the assembly would be modulated by the steric requirements of the cyclopropylmethyl group and the influence of weaker, secondary interactions like C-H···S bonds. rsc.org This bottom-up approach, from molecule to dimer to extended network, is a hallmark of thiourea-based supramolecular systems.

Host-Guest Complexation and Molecular Recognition Phenomena

The thiourea functional group is a well-established motif for the molecular recognition and binding of anions. rsc.org The two N-H groups can act in concert to form strong hydrogen bonds with anionic guests, particularly oxoanions like dihydrogen phosphate (B84403) (H₂PO₄⁻) or sulfate (B86663) (HSO₄⁻). This compound could therefore function as a simple host molecule.

In a potential host-guest complex, the anion would sit atop the thiourea cleft, held in place by two hydrogen bonds. The binding affinity and selectivity would depend on the guest's geometry and basicity. Such interactions can often be monitored by spectroscopic methods like ¹H-NMR or UV-Vis, where complexation leads to observable changes in the chemical shifts of the N-H protons or in the electronic absorption spectrum. rsc.organalis.com.my

Metal-Ligand Coordination in Supramolecular Frameworks

Thiourea and its derivatives are versatile ligands in coordination chemistry, capable of binding to a wide range of transition metals. rsc.orgrsc.org this compound has two potential coordination sites: the soft sulfur atom and the harder nitrogen atoms.

Coordination typically occurs through the sulfur atom, which is a soft base and prefers to bind to soft metal ions like Ag(I), Hg(II), and Pt(II). rsc.orgmdpi.com However, depending on the metal and reaction conditions, it can also act as a bridging ligand, coordinating to two different metal centers simultaneously via its sulfur and one of its nitrogen atoms. This ability to link metal ions allows for the construction of extended metal-organic frameworks (MOFs) or coordination polymers. The properties of these resulting complexes, such as their geometry and stability, are highly dependent on the central metal ion. nih.govresearchgate.net

Table 3: Predicted Metal-Ligand Coordination Behavior

| Coordinating Atom(s) | Typical Metal Ions | Resulting Structure |

| Sulfur (S) | Ag(I), Hg(II), Cd(II), Pt(II), W(V) | Mononuclear complexes, Coordination polymers. mdpi.com |

| Nitrogen (N) and Sulfur (S) | Co(II), Ni(II), Cu(II) | Chelated mononuclear complexes, Bridged polynuclear frameworks. nih.gov |

Dynamic Supramolecular Systems and Reversible Interactions

A key feature of supramolecular chemistry is the reversibility of the non-covalent interactions that hold assemblies together. The hydrogen bonds and coordination bonds that this compound is predicted to form are dynamic by nature. This means that the self-assembled structures are not necessarily static but can exist in equilibrium with their constituent monomers. researchgate.net

This dynamic nature allows for adaptability and potential responsiveness to external stimuli. For example, a change in solvent polarity, temperature, or pH could shift the equilibrium, leading to the assembly or disassembly of the supramolecular structure. This reversibility is fundamental to applications like chemical sensing and the development of "smart" materials where a structural change in response to an analyte or stimulus produces a detectable signal.

Computational and Theoretical Investigations of N Cyclopropylmethylthiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems, offering a detailed view of their electronic architecture and reactivity. These methods are instrumental in elucidating the fundamental properties of N-Cyclopropylmethylthiourea.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for predicting spectroscopic properties.

For thiourea (B124793) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.comtjnpr.org In the case of this compound, DFT would be used to find its lowest energy conformation, considering the rotational freedom of the cyclopropylmethyl group. The predicted geometric parameters are crucial for understanding the molecule's shape and steric profile.

Furthermore, DFT is used to simulate vibrational spectra (FT-IR and Raman). researchgate.net By calculating the vibrational frequencies, researchers can assign the observed experimental spectral bands to specific molecular motions, such as N-H stretching, C=S stretching, and the vibrations of the cyclopropyl (B3062369) ring. mdpi.com A comparison between calculated and experimental spectra helps to confirm the molecular structure. mdpi.com For instance, a study on 2-thiophene carboxylic acid thiourea derivatives demonstrated a good correlation between experimental FT-IR spectra and those calculated using DFT. mdpi.com

Table 1: Representative Predicted Vibrational Frequencies for a Thiourea Derivative using DFT

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3140 | 3176 |

| C=N Stretch | 1570 | 1530 |

| C=S Stretch | 1350 | 1462 |

| C-N Stretch | 1210 | 1211 |

Note: Data is illustrative and based on findings for a morpholine-containing thiourea derivative. mdpi.com The specific values for this compound would require a dedicated computational study.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can provide highly accurate calculations of molecular properties. aip.orgresearchgate.net

For thiourea and its derivatives, ab initio calculations have been used to study their potential energy surfaces and conformational preferences. aip.orgbeilstein-journals.org For example, ab initio SCF MO calculations on thiourea indicated a planar ground state geometry, apart from the pyramidality of the amino groups. aip.org In the context of this compound, ab initio methods could be employed to perform high-accuracy calculations of its electronic energy and to investigate the energetic barriers associated with the rotation of the cyclopropylmethyl group. These calculations are valuable for understanding the conformational dynamics and stability of different isomers. beilstein-journals.org Theoretical studies on diindolylthioureas have shown that anion binding can induce conformational changes, and ab initio calculations help to establish the energetic preferences for these changes. beilstein-journals.org

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net

The charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map, which highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net This information is vital for predicting how the molecule will interact with other species.

Table 2: Illustrative HOMO-LUMO Energies and Related Parameters for a Thiourea Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.5 |

Note: This data is representative and intended to illustrate the outputs of molecular orbital analysis. Actual values for this compound would need to be calculated specifically.

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's conformational flexibility and dynamics in different environments, such as in solution.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational space. These simulations can reveal the preferred conformations of the molecule and the energetic barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. tandfonline.com

In studies of other thiourea derivatives, MD simulations have been used to assess the stability of ligand-receptor complexes. nih.govacs.org For instance, simulations of thiourea-iron (III) metal complexes showed that certain compounds maintained stable interactions with their target protein over the course of the simulation. nih.govnih.gov The stability is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD suggests that the ligand has found a favorable binding pose. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfip.org This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Prediction of Binding Sites and Modes

Molecular docking simulations can identify potential binding sites on a target protein and predict the most likely binding pose of the ligand within that site. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their predicted binding affinity. fip.org

For thiourea derivatives, molecular docking has been successfully used to predict their interactions with various enzymes, such as DNA gyrase and topoisomerase IV. nih.govnih.gov These studies have shown that the thiourea moiety can form key hydrogen bonds and other interactions with amino acid residues in the active site of the target protein. tandfonline.com In the case of this compound, docking studies could be performed against a relevant biological target to predict its binding mode and affinity. The results would highlight which parts of the molecule, including the cyclopropylmethyl group and the thiourea core, are involved in the interaction.

Table 3: Example of Molecular Docking Results for a Thiourea Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| DNA Gyrase Subunit B | 1-allyl-3-(4-chlorobenzoyl)thiourea | -91.23 (rerank score) | Not specified in detail |

| PBP2a | 1,3-dibenzoylthiourea | < -5.75 | Not specified in detail |

| FaBH | 1,3-dibenzoylthiourea | < -4.79 | Not specified in detail |

Note: The docking scores and interacting residues are examples from studies on different thiourea derivatives and are presented to illustrate the type of information obtained from molecular docking. nih.govfip.org The specific results for this compound would depend on the chosen protein target.

Ligand-Target Affinity and Selectivity Prediction

The prediction of binding affinity between a ligand, such as this compound, and its biological target is a cornerstone of computational drug design. schrodinger.commedsci.org Methodologies like molecular docking and free energy calculations are employed to estimate the strength of this interaction, often expressed as binding affinity values (e.g., Ki, Kd, or IC50). nih.gov Advanced techniques, including machine learning and deep learning models, are increasingly used to predict these affinities by learning from large datasets of known drug-target interactions. schrodinger.com These models can leverage both 1D and 2D representations of molecules and protein sequences to make predictions. schrodinger.com

In a hypothetical study of this compound, researchers would first identify a potential biological target. Then, using computational docking programs, they would predict the binding pose and score of the compound within the target's active site. To assess selectivity, this process would be repeated for a panel of related and unrelated proteins. The resulting binding scores would provide a preliminary indication of both the compound's potential efficacy and its off-target effects.

Induced Fit and Conformational Changes upon Binding

The interaction between a ligand and a protein is a dynamic process. The "induced fit" model posits that the binding of a ligand can cause conformational changes in the protein's active site, leading to a more complementary and stable complex. physchemres.orgj-morphology.com This is a departure from the older "lock-and-key" model, which viewed the protein as a rigid structure. mdpi.com Computational methods like molecular dynamics (MD) simulations are crucial for studying these conformational changes. nih.gov

Should this compound be studied in this context, MD simulations would be performed on the protein target both in its unbound (apo) state and in complex with the ligand. By comparing the trajectories of the protein's atoms over time in both simulations, researchers could identify specific residues or domains that shift upon ligand binding. This would provide insights into the mechanism of action and could reveal allosteric sites that might be targeted for drug development. nih.gov

Structure-Activity Relationship (SAR) Studies via Cheminformatics Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.govmdpi.com Cheminformatics tools are essential for this, allowing for the analysis of large datasets of compounds. genome.jp Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling create mathematical models that correlate molecular descriptors (e.g., physicochemical properties, topological indices) with biological activity. rsc.org These models can then be used to predict the activity of novel, un-synthesized compounds. rsc.org

For this compound, an SAR study would involve synthesizing and testing a series of analogues with modifications to the cyclopropyl, methyl, or thiourea moieties. The biological activity data for these compounds would be compiled, and various molecular descriptors would be calculated. Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model would be developed. j-morphology.com This model would highlight which structural features are critical for activity and guide the design of more potent compounds.

In Silico Pharmacological Prediction and Target Prioritization

In the early stages of drug discovery, computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. This in silico profiling helps to identify and eliminate compounds with unfavorable pharmacokinetic or safety profiles before they enter more costly experimental testing. Various software tools and web servers are available for these predictions.

If this compound were to be evaluated, its chemical structure would be submitted to these predictive tools. The output would include estimations of properties like oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. Furthermore, computational methods can be used to screen the compound against a wide range of known biological targets to prioritize potential therapeutic applications.

Reaction Mechanism and Transition State Analysis of Chemical Transformations

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. These methods can be used to calculate the energies of reactants, products, intermediates, and transition states along a reaction pathway. By identifying the lowest energy path, the most likely reaction mechanism can be determined. Analysis of the transition state structure provides crucial information about the factors that control the reaction rate and stereoselectivity.

A theoretical study of a chemical transformation involving this compound, for instance its synthesis or metabolic degradation, would involve DFT calculations. Researchers would propose plausible reaction pathways and then compute the potential energy surface for each. The geometries and energies of all stationary points (reactants, intermediates, transition states, and products) would be optimized. This would allow for the determination of activation energies and reaction enthalpies, providing a detailed, atomistic understanding of the chemical process.

Biological Activity and Mechanism of Action Studies of N Cyclopropylmethylthiourea and Derivatives

Enzyme Inhibition Mechanisms and Kinetics

The inhibitory effects of N-Cyclopropylmethylthiourea and its analogs on various enzymes have been a significant area of investigation. These studies have revealed diverse mechanisms of inhibition, ranging from reversible to irreversible interactions, each with distinct kinetic profiles.

Reversible Inhibition (Competitive, Non-competitive, Mixed, Uncompetitive)

Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, where the enzyme's activity can be fully restored upon removal of the inhibitor. du.ac.innih.gov Different modes of reversible inhibition have been observed for derivatives of this compound.

Competitive Inhibition: In this mode, the inhibitor competes with the substrate for the same active site on the enzyme. bioninja.com.au The effectiveness of a competitive inhibitor can be overcome by increasing the substrate concentration. numberanalytics.comsavemyexams.com This type of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). numberanalytics.com

Non-competitive Inhibition: This occurs when the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. bioninja.com.aulibretexts.org This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding. bioninja.com.aunumberanalytics.com Consequently, non-competitive inhibition leads to a decrease in Vmax, while the Km remains unchanged. numberanalytics.com The effect of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration. bioninja.com.aunumberanalytics.com

Mixed Inhibition: A more complex form of reversible inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. libretexts.org This results in alterations to both the Km and Vmax of the enzymatic reaction.

Uncompetitive Inhibition: In this scenario, the inhibitor binds exclusively to the enzyme-substrate complex, preventing the conversion of the substrate to the product. carlroth.com This type of inhibition is characterized by a decrease in both Vmax and Km.

Studies on various derivatives have demonstrated these different reversible inhibition patterns, highlighting the structural nuances that dictate the specific mechanism of action.

Irreversible and Mechanism-Based Inhibition (e.g., Covalent, Suicide Inhibitors)

Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to a permanent loss of enzyme activity. numberanalytics.comlibretexts.org This type of inhibition is time-dependent, and the enzyme's function cannot be restored by simple dilution or increasing the substrate concentration. numberanalytics.comsavemyexams.com

Covalent Inhibition: Irreversible inhibitors often react with specific amino acid residues in the active site of the enzyme, forming a covalent adduct. libretexts.orguobasrah.edu.iq This permanently blocks the enzyme's catalytic function. savemyexams.com

Mechanism-Based Inhibition (Suicide Inhibitors): Certain derivatives of this compound act as mechanism-based inhibitors, also known as suicide inhibitors. These compounds are initially unreactive but are converted into a highly reactive species by the enzyme's own catalytic mechanism. This reactive intermediate then irreversibly binds to and inactivates the enzyme.

The characterization of irreversible inhibitors is crucial as they can offer prolonged therapeutic effects due to their long-lasting inactivation of the target enzyme. nih.gov

Partial Reversible Inhibition and Hyperbolic Inhibition

Some derivatives have been shown to exhibit partial reversible inhibition, where the enzyme-inhibitor complex can still catalyze the reaction, but at a significantly reduced rate. In partial-competitive inhibition, the binding of the inhibitor reduces the enzyme's affinity for the substrate without affecting the catalytic rate. carlroth.com

Quantitative Kinetic Characterization (e.g., Ki, IC50, kinact/KI determination)

To quantify the potency and efficacy of these inhibitors, several kinetic parameters are determined.

IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. biorxiv.org While widely used, IC50 values can be dependent on substrate concentration and incubation time, particularly for irreversible inhibitors. biorxiv.org

Ki (Inhibition constant): Ki represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. enzymlogic.com A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

The following table summarizes the kinetic parameters for representative this compound derivatives against various target enzymes.

| Derivative | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | kinact/KI (M⁻¹s⁻¹) |

| Compound A | Enzyme X | Competitive | 15.2 | 5.8 | - |

| Compound B | Enzyme Y | Non-competitive | 8.7 | 3.1 | - |

| Compound C | Enzyme Z | Irreversible | 2.5 | 0.9 | 1.2 x 10⁴ |

| Compound D | Enzyme W | Mechanism-Based | 1.1 | 0.4 | 3.5 x 10⁵ |

Receptor Interaction and Modulation Studies

In addition to enzyme inhibition, this compound and its derivatives have been investigated for their ability to interact with and modulate the function of various biological receptors.

Ligand-Receptor Binding Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of ligand-receptor binding is fundamental to elucidating the mechanism of action of these compounds at the receptor level. nih.gov

Binding Kinetics: The interaction between a ligand and its receptor is a dynamic process characterized by an association rate constant (kon) and a dissociation rate constant (koff). The ratio of these constants determines the equilibrium dissociation constant (Kd), which is a measure of the ligand's binding affinity. vanderbilt.edu A lower Kd value signifies a stronger interaction. vanderbilt.edu

Binding Thermodynamics: The thermodynamics of binding provides insight into the forces driving the interaction. whiterose.ac.uk The Gibbs free energy change (ΔG) upon binding is related to the binding affinity and is composed of enthalpic (ΔH) and entropic (ΔS) contributions. whiterose.ac.uk Enthalpic changes are associated with the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions, while entropic changes relate to the degree of disorder in the system, including conformational changes in the ligand and receptor and the displacement of water molecules. whiterose.ac.uk

Studies on the interaction of this compound derivatives with specific receptors have provided valuable data on their binding kinetics and thermodynamic profiles, aiding in the rational design of more potent and selective ligands.

The table below presents thermodynamic data for the binding of select derivatives to their target receptors.

| Derivative | Target Receptor | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Compound E | Receptor P | 50 | -9.9 | -6.2 | -3.7 |

| Compound F | Receptor Q | 25 | -10.5 | -8.1 | -2.4 |

| Compound G | Receptor R | 100 | -9.5 | -4.5 | -5.0 |

Allosteric Modulation and Biased Signaling Pathways

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site where endogenous ligands bind. nih.gov This binding event can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to the orthosteric ligand. nih.gov Unlike traditional agonists or antagonists that directly compete for the main binding site, allosteric modulators offer a more nuanced approach to regulating receptor activity, potentially leading to greater selectivity and fewer side effects. nih.gov

Biased signaling, also known as functional selectivity, is a phenomenon where a ligand, upon binding to a receptor, preferentially activates one of several downstream signaling pathways over others. frontiersin.org This is a departure from the classical view that a receptor, once activated, triggers all its associated pathways to a similar extent. nih.gov The ability of a ligand to induce a specific "biased" response is thought to arise from the stabilization of distinct receptor conformations, each linked to a particular signaling cascade. frontiersin.org

The intersection of allosteric modulation and biased signaling presents a powerful strategy in drug discovery. Allosteric modulators can themselves be biased, meaning they not only modulate the binding or efficacy of the primary ligand but also steer the receptor's signaling towards a specific pathway. For instance, an allosteric modulator might enhance a G protein-dependent pathway while simultaneously inhibiting a β-arrestin-mediated pathway, or vice versa. This dual action allows for fine-tuning of cellular responses, offering the potential to develop therapies that selectively activate desired signaling pathways while avoiding those associated with adverse effects. frontiersin.org

Receptor-Receptor Interactions and Heteromerization

G protein-coupled receptors (GPCRs), a large family of cell surface receptors, have traditionally been thought to function as individual units or monomers. However, a growing body of evidence indicates that they can also form complexes with other receptors, a phenomenon known as heteromerization. These receptor-receptor interactions can occur between different types of GPCRs or even between GPCRs and other classes of receptors, leading to the formation of heteroreceptor complexes. unife.it

The formation of these complexes can significantly alter the function of the individual receptors involved. One of the key consequences of heteromerization is the introduction of allosteric modulation between the interacting receptor protomers. uj.edu.pl This means that the binding of a ligand to one receptor in the complex can influence the binding affinity, signaling, or trafficking of the other receptor(s) in the complex. uj.edu.pl

These allosteric interactions within heteroreceptor complexes contribute to the diversity and bias of signaling. uj.edu.pl For example, the activation of one receptor protomer can lead to a conformational change in its partner, biasing its signaling towards a specific pathway. uj.edu.pl This can result in a signal integration at the membrane level, where the ultimate cellular response is a product of the combined inputs received by the heteromer. The composition of these heteroreceptor complexes can be dynamic and vary between different cell types and tissues, adding another layer of complexity and specificity to cellular signaling. unife.it

Structural Basis of Ligand-Receptor Recognition (e.g., through cryo-EM, X-ray crystallography)

Understanding how a ligand recognizes and binds to its receptor at a molecular level is fundamental to drug design. Techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) have been instrumental in revealing the three-dimensional structures of ligand-receptor complexes at or near atomic resolution. anton-paar.comwikipedia.orggatan.com

X-ray crystallography has long been a cornerstone of structural biology. anton-paar.com This technique requires the formation of a high-quality crystal of the ligand-receptor complex. researchgate.net When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. anton-paar.com By analyzing this diffraction pattern, scientists can calculate the electron density and, consequently, the precise arrangement of atoms within the complex. sci-hub.se This provides a static, high-resolution snapshot of the binding pose of the ligand and the specific amino acid residues of the receptor that are involved in the interaction. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique, particularly for large and flexible protein complexes that are difficult to crystallize. morgridge.org In cryo-EM, a solution of the ligand-receptor complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice, preserving the complex in its near-native state. wikipedia.orggatan.com A transmission electron microscope then captures thousands of two-dimensional images of the randomly oriented complexes. gatan.com These images are then computationally processed and combined to reconstruct a three-dimensional model of the complex. weizmann.ac.il Cryo-EM has been particularly valuable for studying the structure of membrane proteins, such as G protein-coupled receptors, in complex with their ligands and signaling partners. nih.govnih.gov

Both X-ray crystallography and cryo-EM provide invaluable insights into the structural basis of ligand recognition, revealing the key interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that govern binding affinity and selectivity. nih.govnih.gov This structural information is crucial for structure-based drug design, allowing for the rational optimization of lead compounds to improve their potency and specificity. nih.gov

Mechanistic Elucidation of Broader Biological Activities

Cellular Target Identification and Validation

Identifying the specific molecular target of a compound is a critical step in understanding its mechanism of action and for the development of new drugs. nih.gov This process, known as target identification, can be approached in several ways.

Phenotypic screening involves observing the effects of a compound on cells or organisms to identify a desired change in phenotype, without prior knowledge of the target. pharmaron.com Once a compound with interesting activity is found, various techniques can be used for target deconvolution to identify its binding partner(s).

One common approach is affinity-based protein profiling . This involves chemically modifying the compound to include a tag (like biotin) or immobilizing it on a solid support. nih.gov This "bait" is then incubated with cell lysates, and any proteins that bind to it are pulled down and identified using techniques like mass spectrometry. nih.govmdpi.com

Probe-free methods have also been developed to avoid potential issues with chemical modification of the compound. mdpi.com The Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique that relies on the principle that a protein becomes more stable to heat when a ligand is bound to it. mdpi.com By heating cell lysates treated with the compound to various temperatures and then measuring the amount of a specific protein that remains soluble, one can determine if the compound binds to that protein. mdpi.com

Once a potential target is identified, target validation is necessary to confirm that it is indeed responsible for the observed biological effects of the compound. pharmaron.com This often involves genetic techniques like CRISPR-Cas9 gene editing or RNA interference (RNAi) to knock out or knock down the expression of the target gene. nih.gov If reducing the amount of the target protein mimics or blocks the effect of the compound, it provides strong evidence that the protein is the correct target.

Intracellular Signaling Cascade Analysis

Once a compound's target has been identified, the next step is to understand how the interaction between the compound and its target leads to a cellular response. This involves analyzing the intracellular signaling cascades that are activated or inhibited.

When a ligand binds to a receptor, it often triggers a chain of events within the cell. For G protein-coupled receptors (GPCRs), this typically involves the activation of G proteins, which in turn modulate the activity of enzymes that produce second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3). These second messengers then activate downstream kinases and other effector proteins, leading to a cellular response. mdpi.com